2-(Anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
Scientific Research Applications
Environmental Monitoring
The anthracene moiety in the compound suggests potential use in environmental monitoring. Similar compounds have been used to design sensors for detecting heavy metal ions in water sources. For example, a novel electrochemical sensor modified with an anthracene derivative was designed for the detection of Cd2+, Cu2+, and Hg2+ ions .
Fluorescent Probing
Anthracene is known for its fluorescent properties. Derivatives of anthracene have been used to study molecular interactions through fluorescence spectroscopy, which could be an application for this compound as well .
Mechanism of Action
Target of Action
The primary target of 2-(Anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is heavy metal ions, specifically Cd²⁺, Cu²⁺, and Hg²⁺ ions . These ions are known to have detrimental effects on human health and the environment .
Mode of Action
The compound interacts with its targets through a process called chelation . The active functional groups of the compound bind with the metal ions, forming a stable, cyclic structure . This interaction is enhanced by the higher adsorption and conductivity provided by the nickel ferrite reduced graphene oxide (NF@rGO) nanocomposite .
Biochemical Pathways
The chelation of the compound with the metal ions results in their selective oxidation within a potential ranging from -1.2 to +1.2 V vs sat. KCl . This process generates analytical signals that can be used for the detection of these ions .
Pharmacokinetics
The compound’s high adsorptive capacity, as observed in the nf@rgo nanocomposite , suggests that it may have good bioavailability.
Result of Action
The result of the compound’s action is the detection of Cd²⁺, Cu²⁺, and Hg²⁺ ions . The compound’s protocol exhibits a wide linear range from 0.05 to 1250 nM with excellent detection limits . This makes it a highly sensitive and selective platform for the detection of these hazardous metal ions .
properties
IUPAC Name |
2-anthracen-9-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BO2/c1-19(2)20(3,4)23-21(22-19)18-16-11-7-5-9-14(16)13-15-10-6-8-12-17(15)18/h5-13H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHRGHJTZFOAKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=CC3=CC4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594886 | |
Record name | 2-(Anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
709022-63-9 | |
Record name | 2-(Anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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